molecular formula C20H20N2O4 B11986282 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide CAS No. 303093-37-0

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11986282
CAS No.: 303093-37-0
M. Wt: 352.4 g/mol
InChI Key: LBDGXPPUFVCYLW-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, a methoxyphenyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the condensation of 4-hydroxyquinoline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with propylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

303093-37-0

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-3-12-22-16-7-5-4-6-15(16)18(23)17(20(22)25)19(24)21-13-8-10-14(26-2)11-9-13/h4-11,23H,3,12H2,1-2H3,(H,21,24)

InChI Key

LBDGXPPUFVCYLW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O

Origin of Product

United States

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